molecular formula C10H16Cl2FNO4S B13467186 rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate

rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate

Katalognummer: B13467186
Molekulargewicht: 336.2 g/mol
InChI-Schlüssel: HBFLXOYIPZUJGG-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclobutyl ring substituted with dichloro and fluorosulfonyl groups, making it a subject of interest for researchers in chemistry and related disciplines.

Vorbereitungsmethoden

The synthesis of rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent introduction of the dichloro and fluorosulfonyl groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while ensuring safety and efficiency.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The dichloro and fluorosulfonyl groups play a crucial role in its reactivity and binding affinity to these targets, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate stands out due to its unique combination of functional groups and cyclobutyl ring structure. Similar compounds include:

  • tert-butyl N-[(1R,2R)-2-[fluorosulfonyl]cyclobutyl]carbamate
  • tert-butyl N-[(1R,2R)-2-[dichloromethyl]cyclobutyl]carbamate

These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties.

Eigenschaften

Molekularformel

C10H16Cl2FNO4S

Molekulargewicht

336.2 g/mol

IUPAC-Name

tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate

InChI

InChI=1S/C10H16Cl2FNO4S/c1-9(2,3)18-8(15)14-7-5-4-6(7)10(11,12)19(13,16)17/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7-/m1/s1

InChI-Schlüssel

HBFLXOYIPZUJGG-RNFRBKRXSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1C(S(=O)(=O)F)(Cl)Cl

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCC1C(S(=O)(=O)F)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.